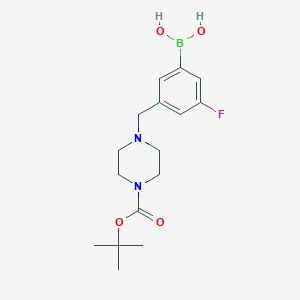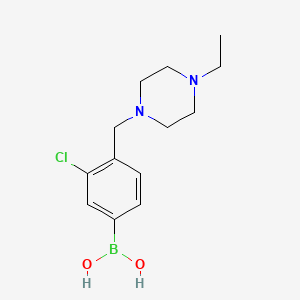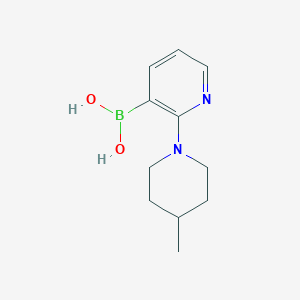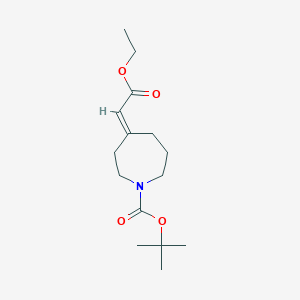
2-Fluor-3-(methylsulfanyl)phenylboronsäure
Übersicht
Beschreibung
“2-Fluoro-3-(methylsulfanyl)phenylboronic acid” is a chemical compound with the CAS Number: 1451392-57-6 . It has a molecular weight of 186.01 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-Fluoro-3-(methylsulfanyl)phenylboronic acid” is 1S/C7H8BFO2S/c1-12-6-4-2-3-5 (7 (6)9)8 (10)11/h2-4,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is solid in its physical form . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Fluor-3-(methylsulfanyl)phenylboronsäure: ist ein wertvolles Reagenz in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein essentieller Schritt bei der Synthese komplexer organischer Moleküle. Die Boronsäuregruppe der Verbindung reagiert unter Palladiumkatalyse mit verschiedenen Halogeniden oder Pseudohalogeniden und bietet so einen Weg zu verschiedenen aromatischen Verbindungen.
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Baustein für die Entwicklung von Enzymhemmern . Ihre Fähigkeit, mit biologisch relevanten Molekülen zu interagieren, macht sie zu einem Kandidaten für die Entwicklung neuer Medikamente, insbesondere solcher, die auf Enzyme abzielen, die an Krankheitsprozessen beteiligt sind.
Materialwissenschaften
This compound: trägt zu den Materialwissenschaften bei, indem sie die Synthese von organischen elektronischen Materialien unterstützt . Boronsäuren können verwendet werden, um die elektronischen Eigenschaften von organischen Halbleitern zu verändern, die für organische Leuchtdioden (OLEDs) und organische Photovoltaikzellen entscheidend sind.
Landwirtschaftliche Forschung
Obwohl spezifische Anwendungen in der Landwirtschaft nicht direkt erwähnt werden, wurden Boronsäuren im Allgemeinen auf ihre Rolle in der Pflanzenwachstumsregulierung und Pathogenresistenz untersucht . Ihre chemischen Eigenschaften ermöglichen es ihnen, mit verschiedenen biologischen Systemen zu interagieren, was möglicherweise zu landwirtschaftlichen Vorteilen führt.
Biochemie
In der Biochemie ist bekannt, dass Boronsäuren an Saccharide binden, was bei der Untersuchung von kohlenhydratvermittelten biologischen Prozessen nützlich ist . This compound könnte verwendet werden, um Glykosylierungsmuster in Proteinen zu untersuchen oder um Sensoren zu entwickeln, die Zuckermoleküle nachweisen.
Umweltanwendungen
Boronsäuren werden auf ihr potenzielles Einsatzgebiet in der Umweltüberwachung und -sanierung untersucht . Sie können Komplexe mit verschiedenen Umweltkontaminanten bilden und so zu deren Nachweis und möglicher Entfernung aus Ökosystemen beitragen.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Result of Action
As a boronic acid, it may have the potential to modulate the activity of target proteins or enzymes by forming reversible covalent bonds with them .
Action Environment
The action of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Additionally, the presence of other reactive species in the environment can also influence the compound’s efficacy .
Biochemische Analyse
Biochemical Properties
2-Fluoro-3-(methylsulfanyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of certain enzymes by forming reversible covalent bonds with their active sites. The interaction with enzymes such as proteases and kinases can modulate their activity, leading to changes in cellular processes. Additionally, 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can bind to proteins, altering their conformation and function .
Cellular Effects
The effects of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-3-(methylsulfanyl)phenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic effects without adverse outcomes. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
2-Fluoro-3-(methylsulfanyl)phenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it can inhibit or activate enzymes involved in metabolic pathways, resulting in shifts in the production and utilization of key metabolites .
Transport and Distribution
The transport and distribution of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid in therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular distribution of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can determine its interactions with biomolecules and its overall impact on cell function .
Eigenschaften
IUPAC Name |
(2-fluoro-3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZXPXQDVMBXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)SC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)











